4,5,6,7-Tetrahydro-[1,2,3]thiadiazolo[5,4-b]pyridine
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Overview
Description
4,5,6,7-Tetrahydro-[1,2,3]thiadiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features a fused ring system that includes both a thiadiazole and a pyridine ring, which contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-[1,2,3]thiadiazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiadiazole-pyridine derivative through a series of intermediate steps.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-[1,2,3]thiadiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-[1,2,3]thiadiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives share some structural similarities and exhibit comparable biological activities.
Pyridine Derivatives: Pyridine-based compounds are widely studied for their diverse chemical reactivity and applications.
Uniqueness
4,5,6,7-Tetrahydro-[1,2,3]thiadiazolo[5,4-b]pyridine stands out due to its fused ring system, which imparts unique chemical properties and reactivity. This makes it a valuable compound for developing new materials and bioactive molecules .
Properties
Molecular Formula |
C5H7N3S |
---|---|
Molecular Weight |
141.20 g/mol |
IUPAC Name |
4,5,6,7-tetrahydrothiadiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C5H7N3S/c1-2-4-5(6-3-1)9-8-7-4/h6H,1-3H2 |
InChI Key |
JRADJJSWBHOPGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC1)SN=N2 |
Origin of Product |
United States |
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